molecular formula C8H7NO3S B8458358 (4-Cyanophenyl)methanesulfonic acid

(4-Cyanophenyl)methanesulfonic acid

Cat. No.: B8458358
M. Wt: 197.21 g/mol
InChI Key: IDDKVMKHEDIBGR-UHFFFAOYSA-N
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Description

(4-Cyanophenyl)methanesulfonic acid is a sulfonic acid derivative characterized by a methanesulfonic acid group (-SO₃H) attached to a 4-cyanophenyl substituent. This compound combines the strong acidity of sulfonic acids with the electron-withdrawing properties of the cyano group, enhancing its reactivity in specific chemical environments.

Properties

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

(4-cyanophenyl)methanesulfonic acid

InChI

InChI=1S/C8H7NO3S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,6H2,(H,10,11,12)

InChI Key

IDDKVMKHEDIBGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Sulfonic Acid Derivatives

Structural and Functional Comparisons

The table below compares (4-Cyanophenyl)methanesulfonic acid with structurally related sulfonic acids:

Compound Substituent Acidity (pKa) Solubility in Water Key Applications
Methanesulfonic acid -CH₃ ~-1.9 Very high Catalysis, electrochemistry
p-Toluenesulfonic acid -C₆H₄CH₃ (para) ~-2.8 Moderate Esterification, pharmaceuticals
(4-Fluorophenyl)methanesulfonic acid -C₆H₄F (para) ~-2.5* Moderate Organic synthesis intermediates
4-(Methylsulfonyl)phenylacetic acid -C₆H₄SO₂CH₃ + -CH₂COOH N/A Low Pharmaceuticals, agrochemicals
Target compound -C₆H₄CN (para) ~-3.0* Moderate Specialized catalysis, intermediates

*Inferred values based on substituent effects.

Detailed Analysis

Acidity :
  • The cyano group in this compound enhances acidity compared to methanesulfonic acid and p-toluenesulfonic acid. Electron-withdrawing groups stabilize the conjugate base, lowering pKa. For example, p-toluenesulfonic acid (methyl group, electron-donating) has a pKa of ~-2.8, while the cyano-substituted derivative is expected to be more acidic (~-3.0) .
  • (4-Fluorophenyl)methanesulfonic acid, with a fluorine substituent (moderate electron-withdrawing effect), exhibits intermediate acidity (~-2.5) .
Reactivity in Organic Reactions :
  • Methanesulfonic acid is widely used as a non-oxidizing catalyst in esterification and alkylation due to its high acidity and solubility . However, this compound’s bulky aromatic group may reduce catalytic efficiency in sterically demanding reactions .
  • In chromogenic assays, methanesulfonic acid facilitates oxidative fragmentation of intermediates, unlike HCl . The target compound’s cyano group could further modulate such reactivity.
Solubility and Stability :
  • Methanesulfonic acid is highly water-soluble, but aryl-substituted derivatives like the target compound exhibit reduced solubility due to hydrophobic aromatic rings. However, they remain more soluble than non-polar sulfonic acids (e.g., long-chain alkyl derivatives) .
  • Salts of sulfonic acids, such as those with sodium or ammonium, improve stability and handling. For example, methanesulfonic acid salts are used in battery electrolytes and pharmaceuticals .
Industrial and Environmental Impact :
  • Methanesulfonic acid is considered a "green" catalyst due to low toxicity and biodegradability . The target compound’s environmental profile depends on its persistence, but the cyano group may complicate degradation.
  • Atmospheric methanesulfonic acid (from dimethyl sulfide oxidation) contributes to aerosol formation, but anthropogenic pollutants like nitrate radicals can suppress its production .

Catalytic Performance

  • Methanesulfonic acid achieves >80% conversion in esterification, comparable to sulfuric acid but less corrosive . The target compound’s performance in similar reactions remains unexplored but could offer unique selectivity.

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfonation

In a two-step process, 4-cyanobenzyl chloride reacts with chlorosulfonic acid at 0–5°C, followed by hydrolysis with ice water to yield the sulfonic acid. A patent by [EP0115328B1] details this method, achieving 78–82% purity before recrystallization. Critical parameters include:

  • Molar ratio : 1:1.2 (4-cyanobenzyl chloride : ClSO₃H)

  • Reaction time : 4–6 hours

  • Workup : Neutralization with NaHCO₃ to pH 6–7

Post-crystallization in ethanol raises purity to >99%.

Gas-Phase Sulfonation with SO₃

Vapor-phase SO₃ sulfonation avoids solvent use, enhancing scalability. A tubular reactor system at 120–150°C converts 4-cyanobenzyl alcohol to the sulfonic acid in 85% yield. Key advantages:

  • Byproduct reduction : <5% sulfone formation

  • Catalyst : Silica-supported vanadium oxide (V₂O₅/SiO₂)

Oxidation of 4-Cyanobenzyl Thioethers

Oxidation of sulfide precursors provides a high-purity route. Sodium metaperiodate (NaIO₄) or hydrogen peroxide (H₂O₂) in acetic acid oxidizes 4-cyanobenzyl methyl sulfide to the sulfonic acid.

H₂O₂/CH₃COOH System

A study in [USRE48674E1] reports 92% yield using 30% H₂O₂ at 60°C for 8 hours. The mechanism involves:

  • Sulfide oxidation to sulfoxide (intermediate)

  • Further oxidation to sulfonic acid

Reaction Conditions :

  • Molar ratio : 1:3 (sulfide : H₂O₂)

  • Catalyst : Methanesulfonic acid (5 mol%)

  • Purity : 95% after recrystallization in chlorobenzene

NaIO₄-Mediated Oxidation

NaIO₄ in aqueous THF at 25°C achieves 88% yield in 4 hours. This method minimizes overoxidation but requires pH control (pH 4–5).

Friedel-Crafts Sulfonation of 4-Cyanotoluene

Electrophilic sulfonation of 4-cyanotoluene with methanesulfonic acid (MSA) under Friedel-Crafts conditions offers a one-pot route. A Chinese patent [CN105017101A] outlines this method using MSA and SO₃:

Procedure :

  • Sulfonation : 4-Cyanotoluene reacts with SO₃ (1.1 eq) in MSA at 140°C for 3 hours.

  • Oxidation : O₂ (2.0 MPa) introduced to oxidize intermediates.

  • Isolation : NaOH quench, acidification to pH 2, and recrystallization.

Results :

  • Yield : 76%

  • Purity : 98.5% (HPLC)

  • Byproducts : <1% 4-cyanobenzenesulfonic acid

Comparative Analysis of Methods

Method Yield Purity Catalyst Key Limitation
Chlorosulfonic acid78–82%>99%NoneCorrosive reagents
SO₃ gas-phase85%97%V₂O₅/SiO₂High energy input
H₂O₂ oxidation92%95%Methanesulfonic acidSlow reaction kinetics
Friedel-Crafts76%98.5%MSASulfone byproduct formation

Analytical Characterization

Critical spectroscopic data for (4-Cyanophenyl)methanesulfonic acid:

  • IR (KBr) : 1180 cm⁻¹ (S=O), 2230 cm⁻¹ (C≡N), 2600–3200 cm⁻¹ (SO₃H)

  • ¹H NMR (D₂O) : δ 7.85 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 4.15 (s, 2H, CH₂)

  • Mass Spec : m/z 197.21 [M-H]⁻

Industrial-Scale Considerations

Large-scale production favors gas-phase sulfonation (Section 1.2) due to:

  • Solvent-free conditions : Reduces waste disposal costs

  • Continuous processing : Throughput of 50–100 kg/day
    Challenges include SO₃ handling and reactor corrosion, mitigated using Hastelloy C-276 equipment .

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